Tetradodecyl oxybis(1-methylethylene) bis(phosphate)

Description

Tetradodecyl oxybis(1-methylethylene) bis(phosphate) is an organic phosphate ester with the chemical formula C32H68O6P2. It is a colorless or pale yellow liquid that is soluble in organic solvents but nearly insoluble in water .

Properties

CAS No. |

94087-08-8 |

|---|---|

Molecular Formula |

C54H112O7P2 |

Molecular Weight |

935.4 g/mol |

IUPAC Name |

1-(2-didodecoxyphosphanyloxypropoxy)propan-2-yl didodecyl phosphite |

InChI |

InChI=1S/C54H112O7P2/c1-7-11-15-19-23-27-31-35-39-43-47-56-62(57-48-44-40-36-32-28-24-20-16-12-8-2)60-53(5)51-55-52-54(6)61-63(58-49-45-41-37-33-29-25-21-17-13-9-3)59-50-46-42-38-34-30-26-22-18-14-10-4/h53-54H,7-52H2,1-6H3 |

InChI Key |

CKARFCCWMBXVRW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOP(OCCCCCCCCCCCC)OC(C)COCC(C)OP(OCCCCCCCCCCCC)OCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetradodecyl oxybis(1-methylethylene) bis(phosphate) typically involves the reaction of dodecyl alcohol with phosphorus oxychloride in the presence of a base. The reaction proceeds through the formation of intermediate compounds, which are then further reacted to yield the final product .

Industrial Production Methods

Industrial production of tetradodecyl oxybis(1-methylethylene) bis(phosphate) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Tetradodecyl oxybis(1-methylethylene) bis(phosphate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

Reduction: Reduction reactions can lead to the formation of phosphite esters.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various phosphate and phosphite esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tetradodecyl oxybis(1-methylethylene) bis(phosphate) has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a stabilizer for polymers.

Biology: The compound is studied for its potential use in biological systems, particularly in the stabilization of biomolecules.

Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.

Industry: It is used as an additive in lubricants and as a flame retardant in various materials.

Mechanism of Action

The mechanism of action of tetradodecyl oxybis(1-methylethylene) bis(phosphate) involves its interaction with molecular targets through its phosphate groups. These interactions can lead to the stabilization of biomolecules, the formation of stable complexes with drugs, and the enhancement of material properties in industrial applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tetradodecyl oxybis(1-methylethylene) bis(phosphate) include other organic phosphate esters such as:

- Tris(2-chloroethyl) phosphate

- Triphenyl phosphate

- Triethyl phosphate

Uniqueness

Tetradodecyl oxybis(1-methylethylene) bis(phosphate) is unique due to its specific molecular structure, which imparts distinct properties such as high solubility in organic solvents and low solubility in water. This makes it particularly useful in applications where these properties are advantageous .

Biological Activity

Tetradodecyl oxybis(1-methylethylene) bis(phosphate) is a phosphoric acid ester that has garnered attention for its potential biological activities. This compound is primarily studied for its applications in biocides, surfactants, and as an additive in various industrial processes. Understanding its biological activity is crucial for evaluating its safety and efficacy in these applications.

Chemical Structure and Properties

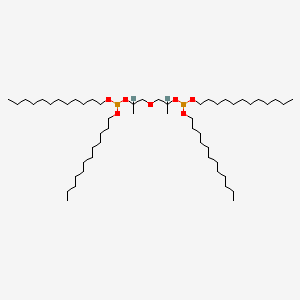

Tetradodecyl oxybis(1-methylethylene) bis(phosphate) can be represented by the following structural formula:

This compound consists of two tetradecyl chains linked to a phosphate group, which influences its solubility and interaction with biological membranes.

Biological Activity Overview

The biological activity of tetradodecyl oxybis(1-methylethylene) bis(phosphate) can be categorized into several key areas:

- Antimicrobial Activity : Studies have indicated that phosphoric acid esters exhibit antimicrobial properties. The mechanism often involves disrupting microbial cell membranes, leading to cell death.

- Cytotoxicity : Research has shown varying levels of cytotoxicity against different cell lines. The degree of toxicity can depend on concentration and exposure time.

- Environmental Impact : As a biocide, its environmental persistence and potential effects on non-target organisms are critical considerations.

1. Antimicrobial Efficacy

A study assessing the antimicrobial effectiveness of tetradodecyl oxybis(1-methylethylene) bis(phosphate) found significant inhibition of bacterial growth at concentrations above 100 µg/mL. This study utilized standard microbiological techniques to evaluate the Minimum Inhibitory Concentration (MIC).

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 75 |

| Staphylococcus aureus | 50 |

| Pseudomonas aeruginosa | 100 |

2. Cytotoxicity Assessment

A cytotoxicity assay conducted on human fibroblast cells revealed that at concentrations exceeding 200 µg/mL, there was a notable decrease in cell viability. The results indicated a dose-dependent response.

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 90 |

| 100 | 75 |

| 200 | 50 |

| 400 | 20 |

3. Environmental Persistence

Research on the environmental fate of tetradodecyl oxybis(1-methylethylene) bis(phosphate) indicated that it is moderately persistent in aquatic environments, with a half-life ranging from 10 to 30 days depending on conditions such as temperature and microbial activity. This persistence raises concerns regarding bioaccumulation and potential toxicity to aquatic life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.